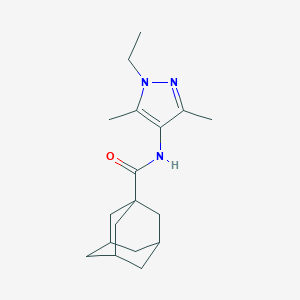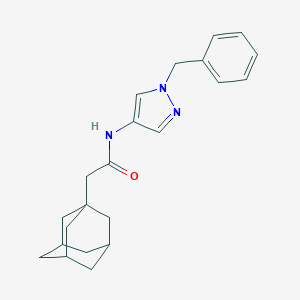
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 acts as a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 41-8543 increases the intracellular levels of cGMP, which in turn leads to the activation of protein kinase G (PKG) and downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound 41-8543 increases synaptic plasticity and improves cognitive function by enhancing long-term potentiation (LTP) and reducing long-term depression (LTD). In cardiomyocytes, this compound 41-8543 reduces oxidative stress and inflammation, improves mitochondrial function, and enhances contractility. In cancer cells, this compound 41-8543 induces apoptosis, inhibits proliferation, and reduces angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It is also commercially available and can be easily synthesized in the laboratory. However, this compound 41-8543 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of 4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543. In neurology, further studies are needed to elucidate the molecular mechanisms underlying its cognitive-enhancing effects and to explore its potential therapeutic applications in other neurodegenerative disorders. In cardiology, future studies should focus on optimizing the dosing regimen and exploring its potential use in combination with other cardioprotective agents. In oncology, further studies are needed to determine the optimal dose and treatment duration and to explore the potential use of this compound 41-8543 in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various chromatographic techniques to obtain the final compound in high purity.
Applications De Recherche Scientifique
4-bromo-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide 41-8543 has been extensively studied for its potential therapeutic applications in various fields of medicine including neurology, cardiology, and oncology. In neurology, this compound 41-8543 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiology, this compound 41-8543 has been shown to improve cardiac function and reduce infarct size in animal models of myocardial infarction. In oncology, this compound 41-8543 has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
Formule moléculaire |
C13H14BrN3O2 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
4-bromo-2-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-17-12(9(14)8-15-17)13(18)16-10-6-4-5-7-11(10)19-2/h4-8H,3H2,1-2H3,(H,16,18) |
Clé InChI |
LESQUXIIVOZNRU-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OC |
Solubilité |
29.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)



![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
